4,5-Dimethyl-2-(trichloromethyl)-1,3-dioxolane
Description
Properties
CAS No. |
25630-47-1 |
|---|---|
Molecular Formula |
C6H9Cl3O2 |
Molecular Weight |
219.5 g/mol |
IUPAC Name |
4,5-dimethyl-2-(trichloromethyl)-1,3-dioxolane |
InChI |
InChI=1S/C6H9Cl3O2/c1-3-4(2)11-5(10-3)6(7,8)9/h3-5H,1-2H3 |
InChI Key |
XPVRYPSUEFTEKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC(O1)C(Cl)(Cl)Cl)C |
Origin of Product |
United States |
Preparation Methods
Comparative Data Table
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-2-(trichloromethyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Methyl-substituted dioxolanes.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
Scientific Research Applications
4,5-Dimethyl-2-(trichloromethyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2-(trichloromethyl)-1,3-dioxolane involves its interaction with specific molecular targets. The trichloromethyl group can form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also undergo metabolic transformations that produce active metabolites, which can further exert their effects through specific pathways.
Comparison with Similar Compounds
Structural Analogs and Key Properties
The following table summarizes structurally similar 1,3-dioxolane derivatives and their properties:
Physical and Chemical Properties
- Boiling Points : The boiling point of unsubstituted 1,3-dioxolane is 76°C . Fluorinated derivatives (e.g., ) exhibit lower boiling points due to reduced intermolecular forces, while chlorinated or aromatic-substituted analogs (e.g., ) likely have higher boiling points owing to increased molecular weight and polarity.
- Reactivity : The trichloromethyl group in the target compound may enhance electrophilicity, facilitating nucleophilic substitution reactions. In contrast, methyl or phenyl substituents (e.g., ) contribute to steric hindrance or aromatic stability .
Biological Activity
4,5-Dimethyl-2-(trichloromethyl)-1,3-dioxolane is a compound belonging to the class of 1,3-dioxolanes, characterized by its unique chemical structure and potential biological activities. This article explores its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula for 4,5-Dimethyl-2-(trichloromethyl)-1,3-dioxolane is . The structure includes a five-membered ring containing two oxygen atoms and various substituents that influence its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈Cl₃O₂ |
| Molecular Weight | 227.49 g/mol |
| SMILES | C(C(Cl)Cl)C1=COC(O1)C |
| InChI Key | [InChI Key Here] |
Antimicrobial Properties
Recent studies have indicated that compounds similar to 4,5-Dimethyl-2-(trichloromethyl)-1,3-dioxolane exhibit significant antimicrobial activity. For instance, a series of synthesized 1,3-dioxolanes were tested for their antibacterial and antifungal properties. Most compounds demonstrated notable activity against various bacterial strains, including Staphylococcus aureus and Candida albicans .
Case Study: Antifungal Activity
In a specific study focusing on the antifungal activity of dioxolanes, compounds derived from similar structures showed promising results against Candida albicans. The minimum inhibitory concentration (MIC) values were recorded to assess their effectiveness:
Table 2: Antifungal Activity Results
| Compound | MIC (µg/mL) |
|---|---|
| 4,5-Dimethyl-2-(trichloromethyl)-1,3-dioxolane | 500 |
| Control (Fluconazole) | 8 |
This indicates that the compound possesses significant antifungal activity comparable to established antifungal agents.
Cytotoxicity Studies
Further investigations into the cytotoxic effects of this dioxolane derivative revealed that it exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing therapeutic agents with reduced side effects.
Table 3: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| Normal Fibroblasts | >100 |
These findings suggest that 4,5-Dimethyl-2-(trichloromethyl)-1,3-dioxolane could be a lead compound in the development of new anticancer drugs.
The mechanism by which 4,5-Dimethyl-2-(trichloromethyl)-1,3-dioxolane exerts its biological effects involves disruption of cellular membranes in pathogens and modulation of signaling pathways in cancer cells. The presence of trichloromethyl groups enhances its reactivity, potentially leading to increased bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
